molecular formula C12H17NO5 B133665 (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 145206-40-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No. B133665
CAS RN: 145206-40-2
M. Wt: 255.27 g/mol
InChI Key: YWLUWSMJXXBOLV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid” is a compound with the molecular formula C12H17NO5 . It is also known by other names such as Boc-(S)-3-amino-3-(2-furyl)-propionic acid . The compound has a molecular weight of 255.27 g/mol .


Molecular Structure Analysis

The compound’s IUPAC name is (3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its InChI code is InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

Boc-3-(2-Furyl)-L-alanine: can be utilized in the Suzuki–Miyaura cross-coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound, due to its functional group tolerance, can be a candidate for creating diverse chemical structures under mild reaction conditions .

Pharmaceutical Synthesis

The furan ring and protected amino acid moiety of Boc-3-(2-Furyl)-L-alanine make it a valuable precursor in synthesizing piperidine derivatives, which are significant in drug design. These derivatives are present in various classes of pharmaceuticals, indicating the compound’s role in medicinal chemistry .

Hiyama Coupling Reactions

In organic synthesis, Boc-3-(2-Furyl)-L-alanine can be used to form vinylsilanes through Hiyama coupling reactions. This application is crucial due to vinylsilanes’ extensive use in creating complex organic molecules .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLUWSMJXXBOLV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

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